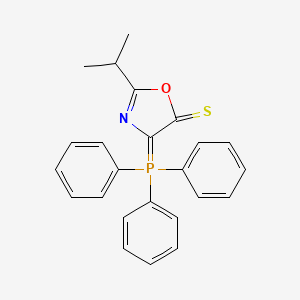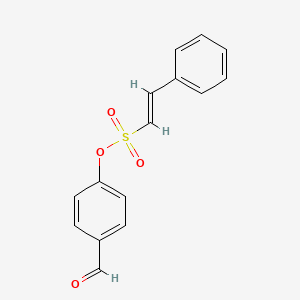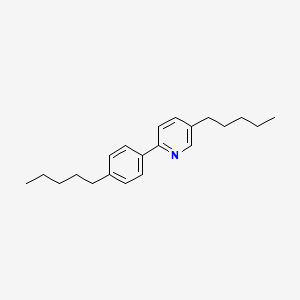
N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and hydrazide groups in the molecule provides unique reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce sulfides.
Applications De Recherche Scientifique
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique reactivity makes it valuable for constructing complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’1-(4-Methylbenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Bromobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Nitrobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
Uniqueness
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Conclusion
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a versatile compound with diverse applications in scientific research. Its unique structure and reactivity make it valuable in medicinal chemistry, organic synthesis, and material science. Further research and exploration of this compound can lead to new discoveries and advancements in various fields.
Propriétés
Formule moléculaire |
C13H12ClN5O4S |
|---|---|
Poids moléculaire |
369.78 g/mol |
Nom IUPAC |
2-N'-(4-chlorophenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C13H12ClN5O4S/c14-9-4-6-10(7-5-9)24(22,23)19-18-13(21)12(20)17-16-11-3-1-2-8-15-11/h1-8,19H,(H,15,16)(H,17,20)(H,18,21) |
Clé InChI |
DBUQWANJMOJQOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)
![ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11706098.png)
![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)
![Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11706126.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
![1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]](/img/structure/B11706132.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)



